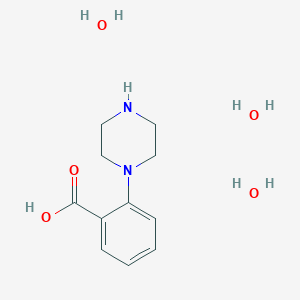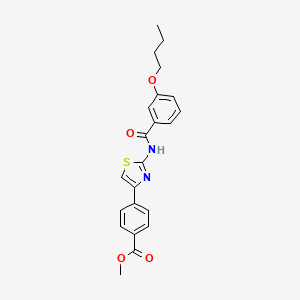
2-(1-Piperazinyl)benzoic acid trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Piperazinyl)benzoic acid trihydrate” is a chemical compound with the CAS Number: 1185169-24-7 . It has a molecular weight of 260.29 and its molecular formula is C11 H14 N2 O2 . 3 H2 O .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C11H14N2O2.3H2O/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8H2,(H,14,15);3*1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 260.29 . Its Inchi Code is 1S/C11H14N2O2.3H2O/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8H2,(H,14,15);3*1H2 , which provides information about its molecular structure.Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzymatic Interactions
2-(1-Piperazinyl)benzoic acid trihydrate and its derivatives play a significant role in pharmacology and biochemistry, particularly in the study of metabolic pathways and enzymatic interactions. For instance, the metabolism of Lu AA21004, a novel antidepressant, involves oxidation to several metabolites, including a benzylic alcohol further oxidized to the corresponding benzoic acid. This process involves various cytochrome P450 enzymes, highlighting the compound's utility in understanding drug metabolism and disposition (Hvenegaard et al., 2012).
Crystallography and Co-crystallization
In the field of crystallography, 2-(1-Piperazinyl)benzoic acid derivatives have been utilized to study co-crystallization processes, revealing insights into stoichiometric variants, polymorphism, and twinning. Research on benzoic acid and its co-crystallization with N-containing bases such as piperazine has contributed to understanding the molecular arrangements and interactions within crystals, which is crucial for the design of pharmaceuticals and materials with specific properties (Skovsgaard & Bond, 2009).
Antifungal and Antimicrobial Activities
Explorations into the antimicrobial and antifungal properties of 2-(1-Piperazinyl)benzoic acid derivatives have yielded compounds with significant activity against a variety of microorganisms. This research has implications for the development of new, more effective antimicrobial and antifungal agents, addressing the growing concern over resistance to current treatments. For example, some novel triazole derivatives have shown promising results against Candida, Aspergillus, and dermatophytes, highlighting the therapeutic potential of these compounds (Khabnadideh et al., 2012).
Anticancer Research
The investigation into anticancer properties of 2-(1-Piperazinyl)benzoic acid derivatives has led to the synthesis of compounds demonstrating moderate to potent activity against various cancer cell lines. This research is crucial for the discovery of novel therapeutic agents capable of combating cancer more effectively and with fewer side effects than existing treatments. Notably, benzothiazole-piperazine-1,2,3-triazole hybrids have been evaluated for their antiproliferative effects, contributing valuable information to the field of cancer pharmacology (Aouad et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-piperazin-1-ylbenzoic acid;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.3H2O/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8H2,(H,14,15);3*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFOEGYJKMMUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C(=O)O.O.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2862489.png)
![3-(tert-butyl)-1-(4-chlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2862491.png)
![6-Cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2862493.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylthio)benzamide](/img/structure/B2862496.png)




![2-(2-Chlorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2862503.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2862504.png)
![6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2862505.png)
![Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2862507.png)